molecular formula C11H22Br2O B15346329 1-Undecanol, 10,11-dibromo- CAS No. 24724-18-3

1-Undecanol, 10,11-dibromo-

Cat. No.: B15346329
CAS No.: 24724-18-3
M. Wt: 330.10 g/mol
InChI Key: XYZSWTZGRJFHST-UHFFFAOYSA-N
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Description

1-Undecanol, 10,11-dibromo- is a brominated derivative of undecanol, a fatty alcohol. This compound is characterized by the presence of two bromine atoms attached to the 10th and 11th carbon atoms of the undecanol chain. It is a colorless to pale yellow liquid with a molecular formula of C11H22Br2O and a molecular weight of 314.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecanol, 10,11-dibromo- can be synthesized through the bromination of 1-undecanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 10th and 11th positions .

Industrial Production Methods: Industrial production of 1-undecanol, 10,11-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Undecanol, 10,11-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 1-undecanol derivatives with different functional groups.

    Reduction: 1-undecanol.

    Oxidation: Undecanal or undecanoic acid.

Mechanism of Action

The mechanism of action of 1-undecanol, 10,11-dibromo- involves its interaction with biological membranes and proteins. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and inhibition of microbial growth . Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Undecanol, 10,11-dibromo- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

24724-18-3

Molecular Formula

C11H22Br2O

Molecular Weight

330.10 g/mol

IUPAC Name

10,11-dibromoundecan-1-ol

InChI

InChI=1S/C11H22Br2O/c12-10-11(13)8-6-4-2-1-3-5-7-9-14/h11,14H,1-10H2

InChI Key

XYZSWTZGRJFHST-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(CBr)Br)CCCCO

Origin of Product

United States

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